molecular formula C13H21NO4 B12503393 Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate

Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate

Cat. No.: B12503393
M. Wt: 255.31 g/mol
InChI Key: UEVWDFWZAUYSFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate is a high-value chemical scaffold extensively used in sophisticated organic synthesis and as a critical intermediate in pharmaceutical research. Its well-defined dioxopiperidine structure serves as a versatile building block for the development of Active Pharmaceutical Ingredients (APIs), helping to streamline the production pipeline for new therapeutics . The compound's utility is particularly noted in the construction of complex molecules for targeted drug candidates, including those investigated for their potential in treating autoimmune diseases and cancer . Furthermore, the presence of the acid-labile tert-butoxycarbonyl (Boc) protecting group makes it a strategic reagent in peptide synthesis, allowing for the introduction of specific modifications and the controlled assembly of peptide chains with tailored properties for advanced research in medicinal chemistry . This combination of features establishes this dioxopiperidine derivative as an indispensable tool for researchers focused on pioneering novel synthetic routes and optimizing lead compounds in drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

tert-butyl 2,4-dioxo-6-propan-2-ylpiperidine-1-carboxylate

InChI

InChI=1S/C13H21NO4/c1-8(2)10-6-9(15)7-11(16)14(10)12(17)18-13(3,4)5/h8,10H,6-7H2,1-5H3

InChI Key

UEVWDFWZAUYSFM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Baylis-Hillman Reaction and Subsequent Oxidation

A method inspired by the synthesis of 2,4-dioxopiperidines involves:

  • Baylis-Hillman Reaction : Condensation of methyl acrylate with an aldehyde using DABCO as a catalyst, followed by Corey-Kim bromination with NBS/DMS to introduce a bromine atom.
  • Oxidation : Conversion of hydroxyl or bromine intermediates to ketones using peracids (e.g., m-CPBA) or magnesium monoperoxiphthalate.

Example Reaction Pathway

Step Reagents/Conditions Yield Reference
Baylis-Hillman DABCO, 0°C → RT, 16 h 47%
Bromination NBS, DMS, CH₂Cl₂, 0°C, 1 h 66%
Oxidation m-CPBA, MeOH, 30–40°C, 5–6 h 66%

This route is advantageous for constructing the piperidine backbone but requires optimization for stereoselectivity.

Intramolecular Cyclization via Aza-Prins Reaction

The aza-Prins cyclization, catalyzed by Lewis acids like ZrCl₄ or NbCl₅, enables the formation of piperidine derivatives with ketone functionalities. For example:

  • Imine Formation : Condensation of an aldehyde with an amine.
  • Cyclization : Activation of the imine intermediate with ZrCl₄, followed by 6-endo-trig cyclization to form the piperidine ring.

Key Conditions

Parameter Value Reference
Catalyst ZrCl₄ or NbCl₅
Solvent THF or DMF
Temperature 0–25°C
Yield 48–95%

This method is efficient for constructing fused or spirocyclic piperidines but may require careful control of reaction temperature and stoichiometry.

Oxidation to 4,6-Dioxo Derivatives

The ketone groups at positions 4 and 6 are often introduced via oxidation of hydroxyl or alcohol precursors.

Peracid-Mediated Oxidation

Reagents like magnesium monoperoxiphthalate or m-CPBA oxidize secondary alcohols to ketones:

  • Oxidation of Diol : Reaction of a 4,6-diol piperidine with m-CPBA in methanol.
  • Workup : Crystallization from water to isolate the dioxo product.

Example Data

Substrate Oxidizing Agent Conditions Yield Reference
2,6-Diol m-CPBA MeOH, 30–40°C, 5–6 h 66%
4,6-Diol Mg monoperoxiphthalate MeOH, 30–40°C, 5–6 h 66%

This method is straightforward but may suffer from over-oxidation or side reactions.

Corey-Kim Bromination Followed by Elimination

A two-step process involving bromination and elimination:

  • Bromination : Treatment of an alcohol with NBS/DMS in CH₂Cl₂.
  • Elimination : Base-induced dehydrohalogenation to form a ketone.

Key Parameters

Step Reagents/Conditions Yield Reference
Bromination NBS, DMS, CH₂Cl₂, 0°C, 1 h 66%
Elimination NaOH, H₂O, reflux, 3 h 80%

This route is effective for forming ketones but requires precise control of reaction temperatures.

Boc Protection and Final Functionalization

The Boc group is typically introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

Boc Protection of Piperidine

  • Deprotonation : Use of NaH or DIPEA in THF.
  • Boc Transfer : Reaction with Boc₂O at 0–25°C.

Prototypical Conditions

Component Details Reference
Piperidine Core 2-Isopropyl-4,6-dioxopiperidine
Base NaH (60%)
Solvent THF
Temperature 0°C → RT, 2 h
Yield 85%

This step is critical for stabilizing intermediates during multi-step syntheses.

Comparative Analysis of Synthesis Routes

The choice of method depends on the desired yield, scalability, and functional group tolerance.

Method Advantages Limitations Ideal Application
Baylis-Hillman + Oxidation Established protocol, high scalability Low stereoselectivity Industrial-scale production
Aza-Prins Cyclization Versatile for complex structures Requires Lewis acids Spirocyclic piperidines
Radical Cross-Coupling Introduces diverse substituents Specialized equipment required Functionalized derivatives
Peracid Oxidation Simple reagents, mild conditions Risk of over-oxidation Sensitive intermediates

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-isopropyl-4,6-dioxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The following analysis compares tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate with three analogous compounds from the Biopharmacule Speciality Chemicals catalog (), focusing on structural variations, substituent effects, and inferred physicochemical properties.

Table 1: Structural and Functional Group Comparison

Compound Name (Catalog ID) Key Substituents/Functional Groups Notable Features
This compound 4,6-dioxo, 2-isopropyl, tert-butyl carbamate High steric bulk; ketones may enhance polarity and H-bonding
(S)-tert-butyl 3-(6-hydrazinyl-5-methoxypyrimidin-4-ylamino)piperidine-1-carboxylate (BP 2698) Hydrazinyl, methoxypyrimidinyl, tert-butyl carbamate Polar hydrazine and methoxy groups; potential for metal coordination
(S)-tert-butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (BP 2699) Pyrrolo-pyrazole fused ring, isopropyl, tert-butyl Aromatic heterocycle; increased rigidity and π-π stacking potential
(S)-tert-butyl 3-ethylpiperazine-1-carboxylate (BP 2700) Ethylpiperazine, tert-butyl carbamate Reduced steric hindrance vs. isopropyl; basic amine for salt formation

Key Comparative Insights

Steric and Electronic Effects The isopropyl group in the target compound and BP 2699 introduces significant steric hindrance compared to BP 2700’s ethyl group. This may reduce nucleophilic attack at the carbamate carbonyl but improve metabolic stability . The dioxo system in the target compound contrasts with BP 2698’s hydrazinyl-methoxypyrimidinyl motif.

Spectroscopic Properties Substituent electronegativity impacts NMR chemical shifts. For example, the electron-withdrawing dioxo groups in the target compound would deshield adjacent protons, shifting resonances downfield. In contrast, BP 2698’s methoxy group (-OCH₃) exerts an electron-donating effect, upfield-shifting nearby protons . The fused pyrrolo-pyrazole ring in BP 2699 introduces aromatic anisotropy, leading to distinct splitting patterns in $ ^1H $ NMR compared to the non-aromatic target compound .

Solubility and Reactivity

  • BP 2698’s hydrazinyl and methoxy groups enhance hydrophilicity, likely improving aqueous solubility over the hydrophobic isopropyl and tert-butyl motifs in the target compound.
  • BP 2700’s ethylpiperazine moiety introduces a basic nitrogen, enabling protonation at physiological pH, which is absent in the dioxo-containing target compound. This property is critical for salt formation in drug formulations .

Research Findings

  • Synthetic Utility : The tert-butyl carbamate group in all four compounds serves as a transient protecting group for amines, facilitating selective deprotection under acidic conditions .
  • Electron-Withdrawing Effects : Studies on analogous systems demonstrate that 6-O-sulfation (as in ) or electron-withdrawing substituents (e.g., dioxo groups) alter proton chemical shifts in adjacent residues by up to 0.08 ppm, consistent with the target compound’s expected NMR behavior .
  • Catalytic Applications : Piperidine and pyrazole derivatives like BP 2699 are frequently used in asymmetric catalysis, where steric bulk (e.g., isopropyl) dictates enantioselectivity .

Biological Activity

Tert-butyl 4,6-dioxo-2-isopropylpiperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, and biological implications based on various research findings.

  • Molecular Formula : C13H21NO4
  • Molecular Weight : 255.31 g/mol
  • IUPAC Name : tert-butyl 2,4-dioxo-6-propan-2-ylpiperidine-1-carboxylate
  • Canonical SMILES : CC(C)C1CC(=O)CC(=O)N1C(=O)OC(C)(C)C

The compound features a piperidine ring with dioxo and carboxylate functional groups that contribute to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the esterification of 2-isopropyl-4,6-dioxopiperidine-1-carboxylic acid with tert-butyl alcohol, often in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid. Advanced methods may include continuous flow reactors to optimize yield and purity during industrial production.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. It has been suggested that it may act as an enzyme inhibitor or activator, thus influencing several biochemical pathways. The specific targets and pathways remain to be fully elucidated but are crucial for understanding its therapeutic potential.

Therapeutic Applications

Research indicates that derivatives of this compound could have applications in treating inflammatory diseases, including rheumatoid arthritis. The ability to modulate enzyme activity positions it as a candidate for further investigation in pharmacological studies .

Case Studies and Research Findings

  • Enzyme Inhibition Studies : In vitro studies have shown that compounds similar to this compound can inhibit specific enzymes involved in inflammatory processes. For instance, selective inhibition of TACE (tumor necrosis factor-alpha converting enzyme) has been observed, which could lead to therapeutic applications in chronic inflammatory conditions .
  • Cellular Assays : In cellular models, the compound has demonstrated cytotoxic effects against certain cancer cell lines. For example, studies utilizing NCI-N87 tumor models showed significant efficacy of related compounds in reducing cell viability, indicating potential anti-cancer properties .
  • Pharmacokinetics : Preliminary pharmacokinetic studies suggest that the compound exhibits favorable absorption characteristics when administered in appropriate formulations. Further studies are needed to establish detailed pharmacokinetic profiles and optimal dosing regimens.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaBiological Activity
This compoundC13H21NO4Enzyme inhibitor; anti-inflammatory potential
Tert-butyl 2,4-dioxopiperidine-1-carboxylateC10H15NO4Similar enzyme inhibition; broader applications in organic synthesis
2,4-Dioxopiperidine-1-carboxylic acid tert-butyl esterC11H19NO4Antioxidant properties; used in fine chemical synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.